molecular formula C36H36N8O6S4 B2454286 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide CAS No. 303055-74-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide

Cat. No.: B2454286
CAS No.: 303055-74-5
M. Wt: 804.97
InChI Key: CIYBIVJTQFWHAW-QVIHXGFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, thiazolidine, and amide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, its unique chemical structure makes it a valuable compound for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide include other pyrazole and thiazolidine derivatives, such as 1,5-dimethyl-3-oxo-2-phenylpyrazole and 4-oxobutyl-thiazolidine.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N8O6S4/c1-21-27(31(47)43(39(21)3)23-13-7-5-8-14-23)37-25(45)17-11-19-41-33(51)29(53-35(41)49)30-34(52)42(36(50)54-30)20-12-18-26(46)38-28-22(2)40(4)44(32(28)48)24-15-9-6-10-16-24/h5-10,13-16H,11-12,17-20H2,1-4H3,(H,37,45)(H,38,46)/b30-29+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBIVJTQFWHAW-QVIHXGFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N8O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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